- Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidines, Journal of Medicinal Chemistry, 2007, 50(10), 2341-2351

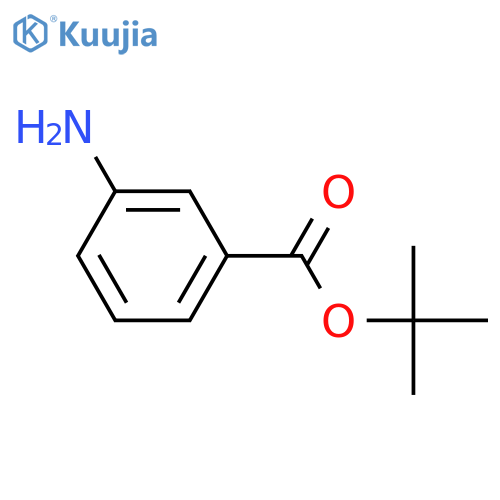

Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)

tert-Butyl 3-aminobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 3-aminobenzoate

- Benzoic acid, 3-amino-,1,1-dimethylethyl ester

- 1,1-Dimethylethyl 3-aminobenzoate (ACI)

- Benzoic acid, m-amino-, tert-butyl ester (7CI)

- 3-Aminobenzoic acid tert-butyl ester

- CS-0130430

- SY003973

- 92146-82-2

- UNII-CVE73CZ65H

- DTXSID4049373

- AC-7104

- DTXCID1029332

- Z600614512

- SCHEMBL381125

- Benzoic acid, 3-amino-, tert.-butyl ester

- CAS-92146-82-2

- TERT-BUTYL-3-AMINOBENZOATE

- PS-4335

- t-butyl 3-aminobenzoate

- EN300-262030

- 3-amino-benzoic acid tert-butyl ester

- 3-Amino-benzoic acid t-butyl ester

- (3-Amino-phenyl)-carboxylic acid-tert-butyl ester

- CHEMBL3187046

- Tox21_202904

- NCGC00260450-01

- 1,1-dimethylethyl 3-aminobenzoate

- Benzoic acid, 3-amino-, 1,1-dimethylethyl ester

- MFCD00729048

- CHEBI:195132

- TERT-BUTYL3-AMINOBENZOATE

- AKOS009159044

- DB-001862

- tert-Butyl 3-aminobenzoate, >=97.0% (NT)

- 3-amino benzoic acid t-butyl ester

- CVE73CZ65H

- AB1269

-

- MDL: MFCD00729048

- Inchi: 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3

- Chiave InChI: YGIRNXMYJLWFLH-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(N)C=CC=1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 193.11000

- Massa monoisotopica: 193.110278721g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 14

- Conta legami ruotabili: 3

- Complessità: 208

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.1

- Superficie polare topologica: 52.3Ų

Proprietà sperimentali

- Punto di fusione: 81 °C

- PSA: 52.32000

- LogP: 2.80530

tert-Butyl 3-aminobenzoate Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26; S36

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD29899)

- Frasi di rischio:R36/37/38

tert-Butyl 3-aminobenzoate Dati doganali

- CODICE SA:2922499990

- Dati doganali:

Codice doganale cinese:

2922499990Panoramica:

2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

P. Animali e piante importati\Quarantena di prodotti animali e vegetali

D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%

tert-Butyl 3-aminobenzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D523550-1g |

tert-Butyl 3-aMinobenzoate |

92146-82-2 | 97% | 1g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D523550-5g |

tert-Butyl 3-aMinobenzoate |

92146-82-2 | 97% | 5g |

$160 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE428-1g |

tert-Butyl 3-aminobenzoate |

92146-82-2 | 97% | 1g |

171.0CNY | 2021-07-10 | |

| Ambeed | A640854-5g |

tert-Butyl 3-aminobenzoate |

92146-82-2 | 97% | 5g |

$21.0 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201070-10g |

tert-Butyl 3-Aminobenzoate |

92146-82-2 | 98% | 10g |

¥420.00 | 2024-04-25 | |

| Fluorochem | 066848-10g |

tert-Butyl 3-Aminobenzoate |

92146-82-2 | 97% | 10g |

£174.00 | 2022-03-01 | |

| Alichem | A019095264-100g |

tert-Butyl 3-aminobenzoate |

92146-82-2 | 95% | 100g |

$728.70 | 2023-08-31 | |

| eNovation Chemicals LLC | D523550-25g |

tert-Butyl 3-aMinobenzoate |

92146-82-2 | 97% | 25g |

$185 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886196-25g |

TERT-BUTYL 3-AMINOBENZOATE |

92146-82-2 | 98% | 25g |

3,491.10 | 2021-05-17 | |

| abcr | AB145586-10 g |

t-Butyl 3-aminobenzoate; 95% |

92146-82-2 | 10g |

€233.00 | 2022-06-12 |

tert-Butyl 3-aminobenzoate Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

- Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halides, Tetrahedron Letters, 2010, 51(46), 5984-5987

Synthetic Routes 3

- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides, Nature Chemical Biology, 2019, 15(3), 250-258

Synthetic Routes 4

- Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 5

- 2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halides, Tetrahedron Letters, 2008, 49(31), 4585-4587

Synthetic Routes 6

- Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors, Japan, , ,

Synthetic Routes 7

- Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) Luminescence, Chemistry - A European Journal, 2020, 26(70), 16900-16909

Synthetic Routes 8

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

- New selenyl linker for solid-phase synthesis of dehydropeptides, Tetrahedron Letters, 2003, 44(29), 5445-5448

Synthetic Routes 9

- Preparation of guanidinoisoquinolines as urokinase inhibitors, United States, , ,

Synthetic Routes 10

- Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

- Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex Motifs, Journal of Medicinal Chemistry, 2008, 51(24), 7751-7767

Synthetic Routes 12

- Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,

Synthetic Routes 13

- Preparation of isoquinolinylguanidines as urokinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21

Synthetic Routes 15

- Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 16

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 45 min, rt

- Palladium-Catalyzed Amination of Aryl Halides on Solid Support, Organic Letters, 2002, 4(26), 4689-4692

Synthetic Routes 17

- Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 18

- Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds, Japan, , ,

Synthetic Routes 19

- Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones, World Intellectual Property Organization, , ,

tert-Butyl 3-aminobenzoate Raw materials

- Benzoic acid, 3-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-, 1,1-dimethylethyl ester

- Benzoic acid, 3-[[[2-(trimethylsilyl)ethyl]sulfonyl]amino]-, 1,1-dimethylethyl ester

- tert-Butyl 3-nitrobenzoate

- Di-tert-butyl dicarbonate

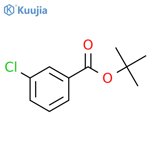

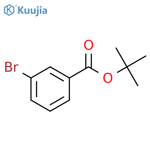

- Tert-butyl 3-bromobenzoate

- Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester

- 3-Nitrobenzoic acid

tert-Butyl 3-aminobenzoate Preparation Products

tert-Butyl 3-aminobenzoate Letteratura correlata

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

4. Back matter

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

92146-82-2 (tert-Butyl 3-aminobenzoate) Prodotti correlati

- 18144-47-3(Tert-Butyl 4-aminobenzoate)

- 35005-25-5(Isopropyl 3-aminobenzoate)

- 445003-39-4(tert-butyl 4-amino-2-methylbenzoate)

- 18144-43-9(Isopropyl 4-aminobenzoate)

- 21447-47-2(Isopropyl 3-amino-4-methylbenzoate)

- 582-33-2(Ethyl 3-aminobenzoate)

- 934481-43-3(tert-Butyl 4-amino-3-methylbenzoate)

- 152699-63-3(Dibenzyl 5-aminoisophthalate)

- 851804-11-0(1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one)

- 2228455-52-3(1-(6-chloro-5-methylpyridin-3-yl)propan-2-ol)